(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide
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Overview
Description
(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Enamide Backbone: The initial step involves the preparation of the but-2-enamide backbone through a condensation reaction between an appropriate amine and an acyl chloride.
Introduction of Dimethylamino Groups: The dimethylamino groups are introduced via nucleophilic substitution reactions using dimethylamine.
Addition of the Phenyl Group: The phenyl group is incorporated through a Friedel-Crafts acylation reaction, using benzene and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Dimethylamine, various nucleophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Oxides, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine with different reactivity and applications.
Ammonium: A positively charged ion with distinct chemical properties and uses.
Uniqueness
(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-19(2)12-8-11-16(21)18-13-15(17(22)20(3)4)14-9-6-5-7-10-14/h5-11,15H,12-13H2,1-4H3,(H,18,21)/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJVAMXLZGOTJI-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC(C1=CC=CC=C1)C(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC(C1=CC=CC=C1)C(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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